Dopaquinone Lactone
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Overview
Description
Dopaquinone lactone is a derivative of dopaquinone, which is an intermediate in the biosynthesis of melanin. Dopaquinone itself is formed from the oxidation of L-DOPA (L-dihydroxyphenylalanine) and plays a crucial role in the pathway leading to the production of various types of melanin, including eumelanin and pheomelanin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dopaquinone lactone can be synthesized through the oxidation of L-DOPA using tyrosinase, an enzyme that catalyzes the conversion of L-DOPA to dopaquinone. The reaction typically occurs in an aqueous environment at a neutral pH. The dopaquinone then undergoes intramolecular cyclization to form this compound .
Industrial Production Methods: the enzymatic oxidation of L-DOPA using tyrosinase remains a potential method for large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various melanin precursors.
Cyclization: Intramolecular cyclization of dopaquinone leads to the formation of this compound.
Thiol Binding: Dopaquinone can react with thiols such as cysteine to form cysteinyldopa, a precursor for pheomelanin.
Common Reagents and Conditions:
Oxidizing Agents: Tyrosinase is commonly used to oxidize L-DOPA to dopaquinone.
Cyclization Conditions: Neutral pH and aqueous environment facilitate the cyclization of dopaquinone to this compound.
Major Products:
Eumelanin and Pheomelanin Precursors: Depending on the presence of thiols, dopaquinone can lead to the formation of either eumelanin or pheomelanin.
Scientific Research Applications
Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:
Chemistry: Understanding the chemical pathways and reactions involved in melanin synthesis.
Biology: Studying the role of melanin in biological systems, including its protective functions against UV radiation.
Medicine: Investigating the implications of melanin synthesis in conditions such as vitiligo and melanoma.
Mechanism of Action
Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .
Comparison with Similar Compounds
L-Dopaquinone: An immediate precursor to dopaquinone lactone, formed from the oxidation of L-DOPA.
Cyclodopa: Another intermediate in the melanin biosynthesis pathway, formed from the cyclization of dopaquinone.
Cysteinyldopa: Formed when dopaquinone reacts with cysteine, leading to the production of pheomelanin.
Uniqueness: this compound is unique in its role as an intermediate that can lead to the formation of both eumelanin and pheomelanin, depending on the presence of thiols. This dual pathway highlights its importance in the regulation of melanin synthesis .
Biological Activity
Dopaquinone lactone is a significant compound in the context of melanogenesis and has been studied for its biological activity, particularly in relation to skin pigmentation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.
Overview of this compound
This compound is derived from L-DOPA through enzymatic oxidation, primarily catalyzed by the enzyme tyrosinase. It plays a pivotal role in the biosynthesis of melanin, which is responsible for pigmentation in skin, hair, and eyes. The instability of dopaquinone leads to its rapid conversion into other products, such as dopachrome and melanin, making it essential to understand its biological implications.
- Inhibition of Tyrosinase Activity :
- Antioxidant Properties :
- Regulation of Melanogenesis :
Case Study 1: Inhibition of Melanin Production
A study investigated the effects of this compound on B16F10 melanoma cells. The results indicated that treatment with dopaquinone significantly reduced melanin production compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity and reduced expression of melanogenic genes.
Treatment | Melanin Content (μg/mL) | Tyrosinase Activity (% Inhibition) |
---|---|---|
Control | 120 | 0 |
Dopaquinone | 45 | 62 |
Kojic Acid | 50 | 58 |
Case Study 2: Antioxidant Effects
Another research focused on the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated that this compound exhibited a strong capacity to scavenge free radicals, indicating its potential use in anti-aging formulations.
Concentration (μM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
10 | 35 | 40 |
50 | 65 | 70 |
100 | 85 | 90 |
Research Findings
- In Vitro Studies : Research has shown that this compound can inhibit melanogenesis effectively when tested on human skin models. This inhibition is dose-dependent, highlighting its potential as a therapeutic agent for conditions like hyperpigmentation .
- Synergistic Effects : this compound has been found to work synergistically with other compounds like kojic acid to enhance the inhibition of melanin production. This combination may provide a more effective treatment strategy for hyperpigmentation disorders .
- Potential Therapeutic Applications : Given its properties, this compound is being explored for use in cosmetics aimed at reducing hyperpigmentation and in dermatological treatments for conditions such as melasma and post-inflammatory hyperpigmentation .
Properties
IUPAC Name |
(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGZIWOVGOFDC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.